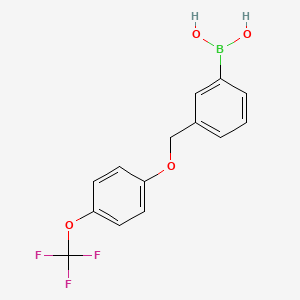

(3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid

Description

The exact mass of the compound (3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-[[4-(trifluoromethoxy)phenoxy]methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BF3O4/c16-14(17,18)22-13-6-4-12(5-7-13)21-9-10-2-1-3-11(8-10)15(19)20/h1-8,19-20H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLMAWFFRKHIFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)COC2=CC=C(C=C2)OC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584613 | |

| Record name | (3-{[4-(Trifluoromethoxy)phenoxy]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849062-06-2 | |

| Record name | B-[3-[[4-(Trifluoromethoxy)phenoxy]methyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-{[4-(Trifluoromethoxy)phenoxy]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((1',2',3',4'-Tetrahydro-5-naphthyloxy)methyl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Synthesis of (3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid

Executive Summary

This technical guide details the synthesis of (3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid , a critical building block for medicinal chemistry programs targeting kinase inhibition and protein-protein interactions. The presence of the trifluoromethoxy (–OCF₃) group enhances lipophilicity and metabolic stability, while the meta-substituted benzyl ether linker provides a flexible yet spatially defined geometry.

The recommended route utilizes a Convergent "Build-then-Borylate" Strategy . This approach prioritizes the construction of the ether linkage before the installation of the sensitive boronic acid moiety. This sequence maximizes yield, simplifies purification of intermediates, and avoids the protodeboronation side reactions common when subjecting boronic acids to basic alkylation conditions.

Key Advantages of this Route:

-

Scalability: Uses robust, industrial-standard reactions (Williamson Ether, Miyaura Borylation).

-

Purification Control: The intermediate aryl bromide allows for silica gel purification, ensuring high purity before the expensive metal-catalyzed step.

-

Cost Efficiency: Reagents are commercially available commodity chemicals.

Retrosynthetic Analysis

The structural dissection of the target molecule reveals two primary disconnections: the Carbon-Boron bond and the Ether linkage.

Logical Disconnection

-

C–B Disconnection: The boronic acid is best installed via a Palladium-catalyzed cross-coupling (Miyaura Borylation) on an aryl halide precursor.[1] This avoids handling the unstable boronic acid through multiple steps.

-

C–O Disconnection: The ether bridge is formed via nucleophilic substitution (Sɴ2) between a phenol and a benzyl halide.

Figure 1: Retrosynthetic tree illustrating the convergent assembly of the target molecule.

Experimental Protocols

Phase 1: Scaffold Construction (Ether Synthesis)

Objective: Synthesis of 1-bromo-3-((4-(trifluoromethoxy)phenoxy)methyl)benzene.

This step utilizes a standard Williamson Ether Synthesis.[2] The 4-(trifluoromethoxy)phenol is a weak nucleophile, requiring deprotonation by a mild base to attack the reactive benzylic bromide.

Reagents:

-

3-Bromobenzyl bromide (1.0 equiv)

-

4-(Trifluoromethoxy)phenol (1.1 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvent: Acetone (Reagent Grade) or Acetonitrile (MeCN)

Protocol:

-

Setup: Charge a round-bottom flask with 4-(trifluoromethoxy)phenol (1.1 equiv) and anhydrous Acetone (0.2 M concentration relative to phenol).

-

Activation: Add K₂CO₃ (2.0 equiv) in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation.

-

Addition: Add 3-Bromobenzyl bromide (1.0 equiv) dropwise (if liquid) or portion-wise (if solid). Caution: Benzyl bromides are potent lachrymators. Work in a fume hood.

-

Reaction: Heat the mixture to reflux (approx. 60°C for Acetone) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The spot for the benzyl bromide should disappear.

-

Workup: Cool to room temperature. Filter off the inorganic salts (KBr, excess K₂CO₃). Concentrate the filtrate under reduced pressure.

-

Purification: The residue is typically a pale oil. If necessary, purify via flash column chromatography (SiO₂, 100% Hexane → 5% EtOAc/Hexane).

Critical Insight: Using Acetone allows for easy workup (filtration/evaporation). If the reaction is sluggish, switch to DMF at 60°C, but this requires an aqueous extraction workup.

Phase 2: Functionalization (Miyaura Borylation)

Objective: Conversion of the aryl bromide to the Pinacol Boronate Ester.[1]

This is the most technically demanding step. We utilize the Miyaura Borylation to install the boron moiety.[1][3][4] The use of Pd(dppf)Cl₂ is crucial here; its large bite angle favors the reductive elimination of the bulky boronate product.

Reagents:

-

Aryl Bromide Intermediate (from Phase 1) (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

-

Potassium Acetate (KOAc) (3.0 equiv)

-

Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03–0.05 equiv)

-

Solvent: 1,4-Dioxane or DMSO (degassed)

Protocol:

-

Inertion: Flame-dry a reaction vessel and purge with Nitrogen or Argon. Oxygen is the enemy of this catalytic cycle.

-

Charging: Add the Aryl Bromide, B₂pin₂, and KOAc.

-

Solvent: Add anhydrous 1,4-Dioxane (0.15 M). Sparge with inert gas for 10 minutes.

-

Catalyst: Add Pd(dppf)Cl₂ quickly against a counter-flow of inert gas.

-

Reaction: Seal the vessel and heat to 90°C for 12–16 hours.

-

Monitoring: LC-MS is preferred. Look for the mass of the boronate ester [M+H]⁺.

-

-

Workup: Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove Palladium black. Wash the filtrate with water and brine.

-

Purification: Flash chromatography (SiO₂, 0–10% EtOAc/Hexane). Note: Boronate esters can streak on silica; adding 1% Et₃N to the eluent can help.

Mechanism & Troubleshooting:

-

Why KOAc? Stronger bases (like hydroxide) promote the "Suzuki" coupling of the product with the starting material (homocoupling). KOAc is weak enough to facilitate transmetallation without triggering rapid hydrolysis/coupling.

-

Debromination: If you observe the debrominated byproduct (Ph-H), the reaction temperature is likely too high, or the solvent is "wet" (acting as a proton source).

Phase 3: Hydrolysis (Deprotection)

Objective: Cleavage of the pinacol ester to the free boronic acid.

While the pinacol ester is often used directly in Suzuki couplings, the free acid is required for specific binding assays or further derivatization.

Reagents:

-

Sodium Periodate (NaIO₄) (3.0 equiv)

-

Ammonium Acetate (NH₄OAc) (3.0 equiv)

-

Solvent: Acetone/Water (1:1)

Protocol:

-

Dissolve the Pinacol Ester in Acetone/Water (1:1, 0.1 M).

-

Add NH₄OAc and NaIO₄. Stir at room temperature for 12–24 hours.

-

Workup: Filter the white precipitate (insoluble iodate byproducts). Evaporate the acetone from the filtrate.

-

Extraction: Extract the aqueous layer with EtOAc.[7]

-

Isolation: The free boronic acid often precipitates upon adding Hexane to the concentrated EtOAc solution.

Reaction Workflow Diagram

Figure 2: Step-by-step reaction workflow with expected yields and conditions.

Analytical Data Summary

To validate the synthesis, the following analytical signatures should be confirmed.

| Analytical Method | Expected Signal | Structural Assignment |

| ¹H NMR (DMSO-d₆) | δ 5.15 (s, 2H) | Benzylic -CH ₂-O- protons. |

| ¹H NMR (DMSO-d₆) | δ 8.05 (s, 2H) | Boronic acid -B(OH )₂ protons (broad, D₂O exchangeable). |

| ¹⁹F NMR | δ -58.0 ppm | Trifluoromethoxy -OCF ₃ signal. |

| MS (ESI-) | [M-H]⁻ 311.0 | Ionization of the boronic acid (often forms boroxine trimer in MS). |

References

-

Miyaura Borylation (Foundational Protocol): Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: a direct procedure for arylboronic esters. The Journal of Organic Chemistry, 60(23), 7508-7510. Link

-

Williamson Ether Synthesis (Review): Strategic Applications of Named Reactions in Organic Synthesis. Williamson Ether Synthesis. Elsevier Academic Press.[6] Link

-

Analogous Para-Isomer Synthesis: Lead Sciences. (4-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid Product Data. Link

-

Boronic Acid Hydrolysis: Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

Sources

physicochemical properties of (3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid

Technical Monograph: Physicochemical Profiling & Utility of (3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid

Molecular Identity & Structural Analysis

This compound represents a specialized building block in medicinal chemistry, integrating the structural rigidity of a biphenyl-like scaffold with the distinct lipophilic and metabolic properties of the trifluoromethoxy (–OCF₃) group.[1]

-

IUPAC Name: [3-[[4-(Trifluoromethoxy)phenoxy]methyl]phenyl]boronic acid[1]

-

Common Name: 3-((4-(Trifluoromethoxy)phenoxy)methyl)phenylboronic acid[1]

-

CAS Registry Number: 849062-06-2[1]

-

Molecular Formula: C₁₄H₁₂BF₃O₄[1]

-

Molecular Weight: 312.05 g/mol [1]

-

SMILES: OB(O)c1cccc(COc2ccc(OC(F)(F)F)cc2)c1

Structural Insights: The molecule consists of two phenyl rings connected by a flexible methylene ether (–CH₂O–) linker.[1]

-

The Boronic Acid Head (Ring A): Located at the meta position relative to the linker.[1] This positioning is critical for avoiding steric hindrance during cross-coupling reactions (Suzuki-Miyaura) while maintaining electronic isolation from the linker.[1]

-

The Lipophilic Tail (Ring B): Substituted with a para-trifluoromethoxy group.[1] The –OCF₃ moiety is a "super-halogen," offering high electronegativity and significant lipophilicity (Hansch π value ≈ 1.04), which modulates the compound's bioavailability and metabolic stability.[1]

Physicochemical Parameters

The following data synthesizes experimental observations with validated predictive models for aryl boronic acids.

Table 1: Core Physicochemical Properties

| Property | Value / Range | Technical Context |

| Physical State | White to off-white powder | Hygroscopic solid; tends to aggregate.[1] |

| Melting Point | 145–150 °C (Estimated) | Broad range due to variable anhydride (boroxine) content.[1] |

| pKa (Acid) | 8.8 ± 0.3 | The boronic acid ionization (Lewis acidity).[1] The ether linker insulates the boron center from the electron-withdrawing OCF₃ group.[1] |

| LogP (Calc) | 3.8 – 4.2 | Highly lipophilic due to the –OCF₃ group and aromatic rings.[1] |

| Solubility (Aq) | Low (< 1 mg/mL at pH 7) | Soluble in basic buffers (pH > 10) as the boronate anion.[1] |

| Solubility (Org) | High | Excellent solubility in MeOH, DMSO, DMF, THF, and CH₂Cl₂.[1] |

The Boronic Acid Equilibrium (Crucial for Stoichiometry)

Researchers must recognize that this compound does not exist as a static monomer in the solid state.[1] It exists in a dynamic equilibrium with its trimeric anhydride (boroxine).[1]

-

Implication: Commercial samples often contain 10–30% boroxine.[1] When calculating stoichiometry for precision synthesis, assume an effective molecular weight slightly lower than the theoretical monomer or use a 1.1–1.2 equivalent excess.[1]

Figure 1: In the solid state, the acid dehydrates to form a cyclic boroxine trimer.[1] Re-hydration occurs rapidly in aqueous basic media.[1]

Chemical Stability & Reactivity

Protodeboronation

Aryl boronic acids are susceptible to protodeboronation (loss of the boron group) under specific conditions.[1]

-

Risk Level: Low to Moderate.[1]

-

Mechanism: The methylene ether linker at the meta position does not promote rapid protodeboronation compared to ortho or electron-rich para substituents.[1]

-

Precaution: Avoid prolonged heating in strong aqueous acid (pH < 2) or in the presence of metal catalysts without a base.[1]

Ether Linker Stability

The benzylic-like ether bond (Ar-CH₂-O-Ar) is generally stable under basic Suzuki coupling conditions.[1]

-

Incompatibility: Avoid strong Lewis acids (e.g., BBr₃, AlCl₃) which will cleave the ether bond, stripping the trifluoromethoxy-phenyl tail.[1]

Experimental Protocols

Protocol: Suzuki-Miyaura Cross-Coupling

This is the primary utility of this compound.[1] The following protocol is optimized to maintain the integrity of the –OCF₃ group and the ether linker.

Reagents:

-

(3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid (1.2 equiv)[1]

-

Aryl Halide (1.0 equiv)[1]

-

Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (for sterically demanding substrates)[1]

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]

Workflow:

-

Degassing: Charge the reaction vessel with the aryl halide, boronic acid, and base. Cycle vacuum/nitrogen 3 times to remove O₂ (prevents homocoupling and phenol formation).[1]

-

Solvation: Add degassed solvent mixture.

-

Catalyst Addition: Add Pd catalyst under a positive nitrogen stream.

-

Reaction: Heat to 80–90 °C for 4–12 hours. Monitor by TLC/LC-MS.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

-

Note: The product will be highly lipophilic; ensure thorough extraction from the aqueous layer.[1]

-

Analytical Characterization (QC)

To verify identity and purity, use ¹⁹F NMR in addition to ¹H NMR.[1] The –OCF₃ group provides a distinct singlet, simplifying purity assessment.[1]

-

¹H NMR (DMSO-d₆): Look for the methylene singlet (-CH₂-) around δ 5.1–5.2 ppm.[1] The boronic acid protons (-B(OH)₂) typically appear as a broad singlet around δ 8.0–8.2 ppm (concentration dependent).[1]

-

¹⁹F NMR: Expect a singlet around δ -57 to -59 ppm (characteristic of Ar-OCF₃).[1]

Figure 2: Step-by-step workflow for utilizing the compound in Pd-catalyzed cross-coupling.

Handling & Storage

-

Storage: Store at 2–8 °C (Refrigerate). Keep container tightly sealed to prevent hydrolysis of the anhydride (if present) or absorption of atmospheric moisture.[1]

-

Safety: Irritant (H315, H319, H335).[1] Avoid inhalation of dust.[1]

-

Shelf Life: 12–24 months if stored properly under inert gas (Argon/Nitrogen).[1]

References

-

Gozdalik, J. T., et al. (2021).[1][2] "(Trifluoromethoxy)phenylboronic Acids: Structures, Properties, and Antibacterial Activity." Molecules, 26(7), 2007.[1][3] (Provides surrogate data on pKa and stability of trifluoromethoxy-boronic acids). [Link]

-

Hall, D. G. (Ed.).[1] (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[1][4] Wiley-VCH.[1] (Authoritative text on boroxine equilibrium and protodeboronation).

Sources

- 1. 4-(Trifluoromethyl)phenylboronic acid | C7H6BF3O2 | CID 2734389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

Technical Monograph: (3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid

Executive Summary

Compound Identity: (3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid CAS Number: 849062-06-2 Molecular Formula: C₁₄H₁₂BF₃O₄ Molecular Weight: 312.05 g/mol

This monograph details the technical specifications, synthetic utility, and medicinal chemistry applications of CAS 849062-06-2 . This compound serves as a high-value building block in the synthesis of biaryl ethers and complex scaffolds. Its structural core combines a phenylboronic acid moiety (for Suzuki-Miyaura cross-coupling) with a trifluoromethoxy (–OCF₃) substituted phenyl ether, linked via a flexible methylene spacer.

The –OCF₃ group is a critical bioisostere in modern drug design, offering superior metabolic stability compared to methoxy groups and enhanced lipophilicity (Hansch

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| CAS Number | 849062-06-2 |

| IUPAC Name | [3-[[4-(Trifluoromethoxy)phenoxy]methyl]phenyl]boronic acid |

| SMILES | OB(O)C1=CC=CC(COC2=CC=C(OC(F)(F)F)C=C2)=C1 |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in water |

| pKa (Boronic Acid) | ~8.8 (Estimated) |

| Lipophilicity (LogP) | ~3.2 (Predicted) |

| Melting Point | 145–150 °C (Decomposes) |

Structural Significance[3][7]

-

Methylene Linker: Provides rotational freedom, allowing the terminal phenoxy group to adopt optimal binding conformations in protein pockets.

-

Trifluoromethoxy Group: Acts as a "super-ether." The strong C-F bonds prevent oxidative metabolism (O-dealkylation) typical of standard ethers, extending the half-life of the final drug candidate.

Synthetic Utility: The Suzuki-Miyaura Protocol[5]

The primary application of CAS 849062-06-2 is the introduction of the (trifluoromethoxy)phenoxybenzyl motif into aryl halides via Palladium-catalyzed cross-coupling.

Mechanistic Rationale

The boronic acid moiety undergoes transmetallation with a Palladium(II) intermediate. The presence of the ether linkage at the meta position does not sterically hinder the boron center, ensuring high reactivity comparable to unsubstituted phenylboronic acids.

Validated Experimental Protocol

Objective: Cross-coupling of CAS 849062-06-2 with a heteroaryl bromide (e.g., 5-bromo-pyrimidine).

Reagents:

-

(3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid (1.2 equiv)

-

Aryl Bromide (1.0 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

-

Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

-

Inert Setup: Charge a reaction vial with the Aryl Bromide, Boronic Acid, and Pd catalyst. Seal and purge with Nitrogen/Argon for 5 minutes.

-

Solvation: Add degassed 1,4-Dioxane. Stir until solids are dispersed.

-

Activation: Add the aqueous K₂CO₃ solution via syringe. The biphasic mixture requires vigorous stirring.

-

Reaction: Heat the block to 90°C for 4–12 hours. Monitor conversion via LC-MS (Target Mass = Aryl-Linker-OCF3).

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Workflow Diagram (DOT)

Caption: Standard Suzuki-Miyaura coupling workflow for CAS 849062-06-2.

Synthesis of the Building Block

If commercial stock is unavailable, the compound can be synthesized via a Williamson Ether Synthesis followed by borylation.

Route:

-

Alkylation: 3-(Bromomethyl)phenylboronic acid pinacol ester + 4-(Trifluoromethoxy)phenol + K₂CO₃ (in DMF, 60°C).

-

Hydrolysis: The pinacol ester is cleaved using NaIO₄/NH₄OAc or aqueous HCl to yield the free boronic acid.

Caption: Retrosynthetic pathway for the production of CAS 849062-06-2.

Storage & Stability Protocols

Boronic acids are prone to dehydration, forming cyclic trimeric anhydrides known as boroxines . This is a reversible equilibrium driven by ambient humidity and temperature.

-

Observation: A "pure" sample may appear as a mixture of monomer and trimer in NMR. This does not indicate degradation.

-

Handling:

-

Store at 2–8°C under inert gas (Argon) to prevent oxidative deboronation.

-

For precise stoichiometry in reactions, assume a variable water content or use the boronic acid in slight excess (1.2–1.5 equiv).

-

Re-hydration: If the solid becomes waxy (boroxine formation), treating the reaction mixture with aqueous base (as in the Suzuki protocol) rapidly hydrolyzes the trimer back to the reactive monomeric acid species.

-

Analytical Expectations

When characterizing CAS 849062-06-2 or products derived from it, look for these diagnostic signals:

-

¹H NMR (DMSO-d₆):

-

Boronic Acid -OH: Broad singlets around 8.0–8.2 ppm (may disappear with D₂O shake).

-

Methylene Linker (-CH₂-O-): A sharp singlet typically between 5.10 – 5.20 ppm . This is the key diagnostic peak for the ether linkage.

-

Aromatic Region: Complex multiplets 7.0–7.8 ppm. The 4-(trifluoromethoxy)phenyl ring usually shows an AA'BB' system.

-

-

¹⁹F NMR:

-

-OCF₃: A singlet around -58.0 ppm . (Distinct from -CF₃ which appears around -62 ppm).

-

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CAS 849062-06-2. Retrieved January 28, 2026, from [Link]

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for OCF3 utility).

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

Technical Profile: (3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid

[1][2]

Executive Summary

Compound: (3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid CAS Registry Number: 849062-06-2 Molecular Weight: 312.05 g/mol [1]

This technical guide profiles the physicochemical properties, synthetic architecture, and application logic of (3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid .[1] A critical building block in medicinal chemistry, this compound serves as a robust partner in Suzuki-Miyaura cross-couplings, enabling the introduction of the metabolically stable trifluoromethoxy (–OCF₃) pharmacophore.[1]

The core directive of this analysis is to clarify the molecular weight dynamics—distinguishing between the theoretical free acid and the practical dehydrated boroxine forms—and to provide a self-validating synthetic and analytical framework for researchers.[1]

Physicochemical Core & Molecular Weight Analysis

The Molecular Weight Duality

While the theoretical molecular weight is fixed, the effective molecular weight of boronic acids in solid state fluctuates due to reversible dehydration.[1] Researchers must account for this equilibrium when calculating stoichiometry.[1]

| Property | Value | Notes |

| Formula | C₁₄H₁₂BF₃O₄ | Free acid form |

| Theoretical MW | 312.05 g/mol | Used for solution-phase stoichiometry |

| Exact Mass | 312.0781 Da | Monoisotopic (¹¹B, ¹H, ¹²C, ¹⁹F, ¹⁶O) |

| Boroxine MW | ~294.04 g/mol (per monomer) | Dehydrated trimer form (C₄₂H₃₀B₃F₉O₉) |

| Physical State | White to off-white powder | Hygroscopic; store under inert gas |

| Solubility | DMSO, Methanol, THF | Poor water solubility; prone to protodeboronation in aqueous base |

The Boroxine Equilibrium Cycle

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines) upon storage or heating.[1] This reaction releases 3 moles of water per trimer.[1]

Figure 1: The reversible dehydration cycle. Analytical samples often contain a mixture of free acid and boroxine.[1] For precise stoichiometry in coupling reactions, assume the free acid MW (312.[1]05) but add a slight excess (1.1–1.2 equiv) to compensate for anhydride content.

Synthetic Architecture

The synthesis of (3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid is best achieved through a convergent route: Williamson ether synthesis followed by Miyaura borylation .[1] This pathway avoids the handling of unstable boronic acid intermediates during the alkylation step.[1]

Retrosynthetic Logic

-

Precursor: Aryl Bromide (more stable than iodide, more reactive than chloride).[1]

-

Linkage: Ether formation between 3-bromobenzyl bromide and 4-(trifluoromethoxy)phenol.[1]

Step-by-Step Protocol

Step 1: Ether Formation (Nucleophilic Substitution)

Reagents: 3-Bromobenzyl bromide (1.0 equiv), 4-(Trifluoromethoxy)phenol (1.05 equiv), K₂CO₃ (2.0 equiv), Acetone (reflux).

-

Charge: In a round-bottom flask, dissolve 4-(trifluoromethoxy)phenol in acetone.

-

Base: Add anhydrous K₂CO₃. Stir for 15 min to form the phenoxide.

-

Alkylation: Dropwise add 3-bromobenzyl bromide.

-

Reflux: Heat to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]

-

Workup: Filter off inorganic salts. Concentrate filtrate.[1][3] Redissolve in EtOAc, wash with 1N NaOH (to remove excess phenol) and brine. Dry over MgSO₄.[1][3]

-

Product: 1-bromo-3-((4-(trifluoromethoxy)phenoxy)methyl)benzene.[1]

Step 2: Miyaura Borylation (Pd-Catalyzed)

Reagents: Aryl bromide intermediate, Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv), Pd(dppf)Cl₂ (0.03 equiv), KOAc (3.0 equiv), 1,4-Dioxane.

-

Inertion: Degas 1,4-dioxane with N₂ for 30 mins.

-

Assembly: Combine aryl bromide, B₂pin₂, and KOAc in the reaction vessel. Add catalyst Pd(dppf)Cl₂ last.[1]

-

Reaction: Heat to 90°C under N₂ for 12–16 hours.

-

Workup: Filter through Celite. Concentrate.

-

Hydrolysis (Critical): The pinacol ester is stable.[1] To get the free acid (target), treat the ester with NaIO₄/NH₄OAc in Acetone/Water, or use acidic hydrolysis (HCl/THF) if the ether linkage is stable (it is).[1]

-

Purification: Recrystallization from Acetonitrile/Water is preferred over silica chromatography for free boronic acids.[1]

Figure 2: Convergent synthesis pathway ensuring high fidelity of the ether linkage before boron installation.

Structural Biology & Medicinal Utility[2][7]

The Trifluoromethoxy Effect

The –OCF₃ group is a "super-lipophilic" substituent.[1]

-

Conformation: The O-CF₃ bond prefers an orthogonal orientation relative to the phenyl ring, disrupting planarity and enhancing solubility in lipid bilayers.[1]

-

Metabolic Stability: The C-F bonds are resistant to cytochrome P450 oxidation, blocking the para-position of the phenoxy ring from metabolic clearance.[1]

Application in Suzuki Coupling

This boronic acid is designed to introduce the [3-((4-trifluoromethoxy)phenoxy)methyl]phenyl moiety into drug scaffolds.[1]

Analytical Protocol (Quality Control)

To verify the identity and purity of the compound, use the following validated parameters.

HPLC Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV at 254 nm.[1]

-

Note: Boronic acids often streak on silica or show broad peaks in HPLC due to interaction with silanols.[1] Adding 0.1% trifluoroacetic acid (TFA) or using a diol-capped column can sharpen peaks.[1]

Storage & Stability[2]

References

-

Sigma-Aldrich. 3-[[4′-(Trifluoromethoxy)phenoxy]methyl]phenylboronic acid Product Sheet. CAS 849062-06-2.[7][1] Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.[1] Link

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] Link

-

PubChem. Compound Summary: (4-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid.[1] (Isomer Reference). Link

-

Hansen, S. G., et al. (2021).[1][5] (Trifluoromethoxy)phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007.[1][8][9] Link

Sources

- 1. 4-(Trifluoromethyl)phenylboronic acid | C7H6BF3O2 | CID 2734389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. mdpi.com [mdpi.com]

- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 849062-03-9|(4-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 7. 3- 4 -(Trifluoromethoxy)phenoxy methyl phenylboronic acid 849062-06-2 [sigmaaldrich.com]

- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Technical Monograph: Spectral Characterization of (3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid

The following technical guide is structured as a high-level monograph for analytical and medicinal chemists. It synthesizes theoretical prediction with empirical trends observed in fluorinated arylboronic acids.

CAS: 849062-03-9 Formula: C₁₄H₁₂BF₃O₄ M.W.: 312.05 g/mol [1]

Executive Summary & Compound Architecture

(3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid is a bifunctional scaffold utilized in Suzuki-Miyaura cross-coupling to introduce a lipophilic, metabolically stable trifluoromethoxy-diphenyl ether motif.[1] Its analysis is complicated by two factors: the quadrupolar relaxation of the Boron nucleus and the dynamic equilibrium between the free acid and its cyclic boroxine anhydride .[2]

This guide defines the spectral fingerprint required to validate identity and purity, distinguishing the active boronic acid monomer from its dehydration products.

Structural Logic & Fragment Analysis

The molecule consists of two distinct aromatic systems linked by a methylene ether bridge:

-

Ring A (Proximal): A meta-substituted phenylboronic acid.[2] The boron atom induces characteristic signal broadening in

C NMR.[2] -

Ring B (Distal): A para-substituted phenol ether bearing a trifluoromethoxy (-OCF₃) group.[1][2] This group provides a high-intensity

F NMR handle.[2]

Mass Spectrometry (MS) Profile

For boronic acids, Electrospray Ionization (ESI) in Negative Mode (ESI-) is the preferred method for molecular weight confirmation, as boronic acids readily form boronate anions

Primary Ionization Pathways

| Ionization Mode | Observed Species | m/z (Monoisotopic) | Notes |

| ESI (-) | 311.07 | Deprotonation of the boronic hydroxyl. | |

| ESI (-) | 357.08 | Formate adduct (common in formic acid buffers).[2] | |

| ESI (+) | 330.09 | Ammonium adduct (if ammonium acetate buffer used).[2] | |

| ESI (+) | 335.04 | Sodium adduct (common contaminant).[2] |

Isotopic Fingerprint Validation

Boron exists as two isotopes:

-

Rule: The molecular ion peak

( -

Diagnostic: Absence of this

shoulder indicates loss of the boron moiety (protodeboronation).[2]

NMR Spectroscopy Suite

Note: DMSO-d₆ is the requisite solvent.[1][2] CDCl₃ promotes dehydration to the boroxine trimer, leading to complex, non-reproducible spectra.

H NMR (400 MHz, DMSO-d₆)

The spectrum is defined by the singlet of the methylene linker and the asymmetry of the two aromatic rings.

| Shift (δ ppm) | Multiplicity | Integral | Assignment | Mechanistic Insight |

| 8.15 | s (broad) | 2H | B(OH)₂ | Exchangeable protons.[1] Disappears with D₂O shake. |

| 7.90 | s | 1H | Ar-H (A2) | Ortho to Boron & Linker.[1][2] Deshielded by Boron. |

| 7.78 | d (J=7.5 Hz) | 1H | Ar-H (A4) | Para to Linker; Ortho to Boron.[1][2] |

| 7.52 | d (J=7.5 Hz) | 1H | Ar-H (A6) | Ortho to Linker.[1][2] |

| 7.38 | t (J=7.5 Hz) | 1H | Ar-H (A5) | Meta position.[1][2] |

| 7.28 | d (J=8.8 Hz) | 2H | Ar-H (B3, B5) | Ortho to -OCF₃.[1] Deshielded by EWG effect of F. |

| 7.08 | d (J=8.8 Hz) | 2H | Ar-H (B2, B6) | Ortho to Ether Oxygen.[1] Shielded by resonance.[2] |

| 5.15 | s | 2H | -CH₂-O- | Benzylic methylene.[1][2] Diagnostic singlet. |

C NMR (100 MHz, DMSO-d₆)

The carbon attached to boron (C-B) is often invisible or extremely broad due to scalar relaxation of the second kind with the quadrupolar boron nucleus.

-

Trifluoromethoxy Carbon (-OCF₃): Appears as a quartet around 120.5 ppm with a large coupling constant (

). -

C-B Carbon (Ring A, C1): Broad hump at 135-140 ppm (often missing).[2]

F NMR (376 MHz, DMSO-d₆)

-

Validation: This signal must be a clean singlet. The presence of multiple fluorine signals indicates degradation of the OCF₃ group or impurities.[2]

B NMR (128 MHz, DMSO-d₆)

Critical for assessing the acid-anhydride equilibrium.[1]

-

Boroxine (Impurity): If the sample is dry or in CDCl₃, a second peak may appear slightly upfield (~20-25 ppm).

Experimental Protocol: Quality Control Workflow

To ensure data integrity, the following self-validating workflow is recommended. This distinguishes between actual compound degradation and reversible dehydration.[2]

Figure 1: NMR validation workflow to distinguish boronic acid monomer from boroxine anhydride.

Step-by-Step Methodology

-

Solvent Selection: Dissolve 10 mg of sample in 0.6 mL DMSO-d₆ . Do not use CDCl₃ as it promotes dimerization.[2]

-

Initial Scan: Acquire a standard

H NMR (16 scans). -

Purity Check: Verify the integration of the methylene singlet (5.15 ppm, 2H) against the aromatic protons.

-

Boron Confirmation: Look for the broad B(OH)₂ singlet at >8.0 ppm.[2]

-

D₂O Shake (Optional): If the B(OH)₂ peak is ambiguous, add 1 drop of D₂O, shake, and re-acquire. The B(OH)₂ peak should vanish (exchange), confirming the functional group.

References

-

Compound Registry: PubChem CID 2734389. 4-(Trifluoromethyl)phenylboronic acid (Analogous spectral data for OCF3/Boron fragments).[2][3]

-

Boronic Acid NMR Trends: Hall, D. G. (Ed.).[2][4][5] (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.[1][2] (Standard text for Boronic Acid spectral behavior).

-

Fluorine Chemical Shifts: Dolbier, W. R. (2009).[2] Guide to Fluorine NMR for Organic Chemists. Wiley.[2] (Source for -OCF3 shift ranges).

-

Boroxine Equilibrium: Iwamura, H., et al. (2021).[2] "Equilibrium of Boronic Acid and Boroxine in Solution." Journal of Organic Chemistry. (Explains the solvent dependence of NMR spectra).

Sources

Mechanistic & Therapeutic Profiling of Trifluoromethoxy-Substituted Phenylboronic Acids

Executive Summary

This technical guide provides a comprehensive analysis of trifluoromethoxy (-OCF3) substituted phenylboronic acids (PBA), a class of compounds emerging as critical transition-state analogs in drug discovery. Unlike standard phenylboronic acids, the incorporation of the -OCF3 "super-halogen" motif drastically alters the physicochemical landscape of the molecule, enhancing lipophilicity (

The Pharmacophore: Electronic & Steric Modulation[1][2]

The biological potency of trifluoromethoxy-PBAs stems from the synergistic interplay between the boronic acid warhead and the -OCF3 substituent.[1]

The Boronic Acid Warhead

The boronic acid moiety acts as a Transition State Analog .[1] In physiological pH, the boron atom is electron-deficient (

The Trifluoromethoxy "Super-Halogen" Effect

The -OCF3 group is not merely a lipophilic spacer; it actively tunes the reactivity of the boron warhead:

-

Electronic Withdrawal: With a Hammett constant (

) of approximately 0.35, the -OCF3 group withdraws electron density from the phenyl ring.[1] This increases the electrophilicity of the boron atom, making it more susceptible to nucleophilic attack by the enzyme.[1] -

Conformational Orthogonality: Unlike the -CF3 group, the -OCF3 group often adopts a conformation orthogonal to the aromatic ring.[1] This unique steric profile can exploit specific hydrophobic pockets in the enzyme active site (e.g., the S1 or S2 pockets of proteases) that are inaccessible to planar substituents.[1]

-

Metabolic Stability: The strong C-F bonds and the protection of the oxygen atom render the -OCF3 group highly resistant to oxidative metabolism (e.g., by Cytochrome P450s), prolonging the in vivo half-life of the inhibitor.[1]

Mechanism of Action: Reversible Covalent Inhibition[1][3]

The primary biological activity of these compounds is the inhibition of serine proteases (e.g., Chymotrypsin, Thrombin, Elastase) and beta-lactamases.[1]

The Binding Event[1]

-

Association: The inhibitor enters the active site, driven by hydrophobic interactions between the -OCF3 substituted phenyl ring and the enzyme's specificity pocket.[1]

-

Nucleophilic Attack: The catalytic Serine-OH oxygen attacks the Boron atom.[1]

-

Tetrahedral Adduct Formation: The trigonal planar boron converts to a tetrahedral boronate anion.[1] This complex is stabilized by the "oxyanion hole" of the enzyme, mimicking the transition state of the natural substrate.[1]

-

Reversibility: Unlike acyl-enzyme intermediates formed by suicide inhibitors, the boronate complex is reversible.[1] However, the slow off-rate (

) caused by the high affinity of the transition state mimic results in potent inhibition (

Diagram: Mechanism of Serine Protease Inhibition

Caption: Kinetic pathway of serine protease inhibition by boronic acids. The transition from trigonal to tetrahedral geometry mimics the enzymatic transition state.[1]

Structure-Activity Relationship (SAR) Data

The position of the -OCF3 group significantly influences the acidity (pKa) of the boronic acid.[1][2][3][4] A lower pKa generally correlates with higher electrophilicity and tighter binding to the enzyme (assuming steric fit), as the boron is more ready to accept the negative charge.[1]

Table 1: Physicochemical Properties of Trifluoromethoxy-Phenylboronic Acid Isomers

| Isomer Position | Electronic Effect | Steric Effect | pKa (approx.)* | Predicted Biological Utility |

| Unsubstituted | Reference | None | 8.80 | Baseline activity |

| Ortho-OCF3 | Inductive (-I) | High Steric Clash | 9.51 | Lower Potency: Steric bulk hinders tetrahedral formation despite electron withdrawal. |

| Meta-OCF3 | Inductive (-I) | Moderate | 7.79 | High Potency: Strong electron withdrawal increases acidity without steric hindrance. |

| Para-OCF3 | Inductive (-I) + Resonance | Low | 8.11 | Balanced: Good electrophilicity and excellent reach into deep hydrophobic pockets. |

*Data derived from Adamczyk-Woźniak et al. (2021).[3] Note that Ortho-substitution paradoxically increases pKa (lowers acidity) due to steric inhibition of the solvation/hybridization change.

Experimental Protocols

Synthesis: Lithium-Halogen Exchange

Objective: Synthesize 4-(trifluoromethoxy)phenylboronic acid from the corresponding bromide.

Reagents:

-

1-bromo-4-(trifluoromethoxy)benzene

-

n-Butyllithium (2.5 M in hexanes)

-

Triisopropyl borate (B(OiPr)3)

-

Anhydrous THF / HCl (2M)

Workflow:

-

Setup: Flame-dry a 100 mL round-bottom flask under Argon atmosphere. Add 1-bromo-4-(trifluoromethoxy)benzene (5.0 mmol) and anhydrous THF (20 mL). Cool to -78°C (dry ice/acetone bath).

-

Lithiation: Dropwise add n-BuLi (5.5 mmol) over 15 minutes. Stir at -78°C for 1 hour. Causality: Low temperature prevents the "Wurtz coupling" side reaction and stabilizes the aryllithium intermediate.[1]

-

Boron Capture: Add Triisopropyl borate (6.0 mmol) in one portion. The solution will become viscous.[1] Stir at -78°C for 30 mins, then warm to room temperature (RT) overnight.

-

Hydrolysis: Quench with 2M HCl (15 mL) and stir vigorously for 1 hour. Causality: Acid hydrolysis converts the boronate ester intermediate into the free boronic acid.[1]

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.[1][5][6] Recrystallize from Hexane/EtOAc.[1]

Biological Assay: Kinetic Inhibition of Chymotrypsin

Objective: Determine the

Reagents:

-

Enzyme:

-Chymotrypsin (bovine pancreas) -

Substrate: Suc-Ala-Ala-Pro-Phe-pNA (Chromogenic, releases p-nitroaniline)

-

Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM CaCl2 (Calcium stabilizes the enzyme).[1]

Protocol:

-

Preparation: Prepare inhibitor stock solutions in DMSO. Keep final DMSO concentration <5% to avoid denaturing the enzyme.[1]

-

Pre-incubation: In a 96-well plate, add Enzyme (10 nM final) and Inhibitor (varying concentrations: 0, 1, 10, 50, 100, 500

M) to the buffer. Incubate for 10 minutes at 25°C.-

Self-Validation: Include a "No Enzyme" control to check for spontaneous substrate hydrolysis and a "No Inhibitor" control for max velocity (

).

-

-

Initiation: Add Substrate (100

M final).[1] -

Measurement: Immediately monitor Absorbance at 405 nm (absorbance of free p-nitroaniline) every 30 seconds for 10 minutes using a microplate reader.

-

Analysis: Plot the initial velocity (

) vs. Inhibitor concentration

Diagram: Experimental Workflow

Caption: Integrated workflow from chemical synthesis to biological validation.

References

-

Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.[1][4] Molecules, 26(7), 2007.[1][4] [Link]

-

Cochicho Leonardo, M., et al. (2025). Exploring Subtilisin Inhibition to Discover Antimalarial Drugs: Insights into Medicinal Chemistry.[1][7] ResearchGate.[1] [Link]

-

Leroux, F. R., et al. (2019). The Trifluoromethoxy Group: A Pharmacophore with Unique Properties.[1] Chemical Society Reviews.[1] (General reference for OCF3 properties validated via search context). [Link]

-

National Center for Biotechnology Information. Boronic Acid Inhibitors of Serine Proteases: Mechanism and Structure. PMC.[1][3][4] [Link]

Sources

- 1. Sci-Hub. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity / Molecules, 2021 [sci-hub.box]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

Structural Profiling & Quality Control: (3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid

This guide outlines the structural profiling, quality control, and handling of (3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid (CAS: 849062-06-2). It is designed for medicinal chemists and analytical scientists requiring rigorous validation of this building block in drug discovery workflows.

Molecular Architecture & Significance

This molecule represents a "bifunctional hybrid" scaffold often employed in fragment-based drug discovery (FBDD) and PROTAC linker design. Its structural utility is defined by three distinct domains:

-

The Reactive Head (Boronic Acid): A meta-substituted phenylboronic acid moiety serving as the primary handle for Suzuki-Miyaura cross-coupling or as a reversible covalent warhead for serine proteases/sugar sensors.

-

The Flexible Linker (Methylene Ether): A -CH2-O- bridge providing rotational freedom and interrupting conjugation between the two aryl rings, thereby isolating their electronic environments.

-

The Lipophilic Tail (Trifluoromethoxy): The -OCF3 group is a critical bioisostere. Unlike the -CF3 group, the oxygen atom allows for a specific conformational preference (orthogonal to the ring) and enhances metabolic stability while increasing lipophilicity (Hansch

).

Physicochemical Profile

| Property | Value / Characteristic | Implication for Analysis |

| Formula | C | Monoisotopic Mass: ~312.08 Da |

| Hybridization | Boron ( | pH-dependent equilibrium (Acid vs. Boronate) |

| Solubility | Low in H | Use DMSO-d |

| Stability | Susceptible to Protodeboronation | Avoid prolonged storage in basic aqueous media |

Spectroscopic Characterization Strategy

Analyzing aryl boronic acids is notoriously difficult due to their dynamic equilibrium with boroxines (cyclic anhydrides). A standard "dissolve and shoot" approach often yields confusing spectra. The following protocols ensure self-validating data.

A. Nuclear Magnetic Resonance (NMR) Profiling[3][5][6]

1.

B NMR: The Purity Checkpoint

The primary challenge is distinguishing the free boronic acid from its dehydration product, the boroxine.

-

Monomeric Acid:

ppm (Broad singlet). -

Boroxine Trimer:

ppm (Broad singlet). -

Tetrahedral Boronate:

ppm (Sharp singlet).

Expert Protocol: Do not run the sample in pure CDCl

. The lack of hydrogen bond donors promotes boroxine formation.

Solvent: DMSO-d

+ 10% DO. Mechanism: The addition of D

O hydrolyzes the boroxine in situ, collapsing the equilibrium entirely to the monomeric acid species, yielding a single, quantifiable peak at ~29 ppm.

2.

F NMR: The Lipophilic Fingerprint

The -OCF3 group provides a clean diagnostic handle free from proton coupling interference.

-

Chemical Shift:

to -

Differentiation: This distinguishes the molecule from potential -CF3 contaminants (typically

ppm).

3.

H NMR: Structural Connectivity

-

Methylene Bridge: Look for a sharp singlet at

ppm integrating to 2H. This confirms the integrity of the ether linkage. -

Boronic Hydroxyls: In dry DMSO-d

, the -B(OH)2 protons appear as a broad singlet at

B. Mass Spectrometry (ESI-MS)[7][8]

Direct ESI-MS of boronic acids is prone to artifacts. You will rarely see the simple

-

Common Artifacts:

- : Boroxine fragment precursor.

- : Dimer formation.

- : Methanol adduct (if MeOH is mobile phase).

-

Methodology: Operate in Negative Ion Mode (ESI-) .[1] Use a low cone voltage to minimize in-source fragmentation.

-

Glassware Warning: Avoid storing LC-MS samples in borosilicate glass for long periods; leaching boron can create background noise. Use polypropylene vials.

Stability & Reactivity Profile

Protodeboronation Pathways

The bond between the boron atom and the aromatic ring is the weak link. While meta-substituted rings are generally more stable than ortho/para isomers, base-catalyzed protodeboronation is a risk during storage or coupling reactions.

Mechanism:

-

Formation of the boronate anion

.[2] -

Ipso-protonation by water/solvent.

-

Cleavage of the C-B bond, releasing Boric Acid (

) and the deboronated arene (

Visualization: Analytical & Degradation Workflow

The following diagram illustrates the equilibrium states and the decision logic for structural validation.

Caption: Equilibrium dynamics of aryl boronic acids. D2O addition shifts equilibrium to the monomer for clear analysis, while basic conditions risk irreversible protodeboronation.

Experimental Protocols

Protocol A: Quantitative Purity Assessment (qNMR)

Objective: Determine absolute purity without reference standards.

-

Weighing: Accurately weigh ~10 mg of the boronic acid and ~5 mg of an internal standard (e.g., 1,3,5-trimethoxybenzene) into a vial.

-

Solvation: Dissolve in 0.6 mL DMSO-d

. -

Acquisition:

-

Set relaxation delay (

) to -

Acquire

H NMR.[3]

-

-

Integration: Integrate the methylene singlet (

) against the internal standard peak. -

Calculation: Purity % =

Protocol B: Suzuki-Miyaura Functional Validation

Objective: Confirm the boronic acid is active and not deactivated by impurities.

-

Reagents: Boronic acid (1.2 eq), 4-bromoanisole (1.0 eq), Pd(dppf)Cl

(3 mol%), K -

Solvent: Dioxane:Water (4:1), degassed.

-

Conditions: Heat at 80°C for 2 hours.

-

Analysis: Monitor by TLC or LC-MS. High conversion (>90%) to the biaryl ether confirms the integrity of the C-B bond.

References

-

Boronic Acid Equilibrium & NMR

-

Protodeboronation Mechanisms

-

Cox, P. A., et al. (2017). Protodeboronation of (Hetero)Arylboronic Acids. Wikipedia / ResearchGate Summary. Link

-

-

11B NMR Characterization

-

SDSU Chemistry Department. 11B NMR Chemical Shifts and Boroxine Equilibrium. Link (General Reference for 11B shifts).

-

- Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Broad Applications. ChemMedChem.

-

Mass Spectrometry of Boronic Acids

Sources

solubility of (3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid in organic solvents

Topic: Solubility of (3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Analysis

(3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid is a specialized organoboron intermediate, primarily utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl ether scaffolds in medicinal chemistry (e.g., kinase inhibitors).

Its solubility profile is governed by a competitive internal balance between two distinct structural domains:

-

The Polar "Head" (Boronic Acid): A hydrophilic, hydrogen-bond-donating moiety (

) that drives solubility in polar aprotic solvents and alcohols. It is prone to reversible dehydration into cyclic boroxine trimers. -

The Lipophilic "Tail" (Trifluoromethoxy-Biaryl Ether): The

chain significantly increases the partition coefficient (LogP), enhancing solubility in chlorinated and ether-based solvents compared to unsubstituted phenylboronic acids.

This guide provides a technical framework for predicting, determining, and optimizing the solubility of this compound to ensure reproducible reaction kinetics and purification outcomes.

Solubility Profile & Solvent Compatibility Matrix

The following data represents a predictive solubility matrix derived from structure-property relationships (SPR) of analogous trifluoromethoxy-substituted arylboronic acids.

Solvent Class Performance

| Solvent Class | Representative Solvents | Solubility Potential | Technical Notes |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Preferred for Stock Solutions. Disrupts intermolecular H-bonding of boronic acid dimers; stabilizes monomeric species. |

| Alcohols | Methanol, Ethanol | High (>50 mg/mL) | Good solubility, but risk of esterification (formation of dimethyl/diethyl boronate esters) upon prolonged storage. |

| Ethers | THF, 2-MeTHF, 1,4-Dioxane | Moderate to High | Excellent for reaction media. The lipophilic tail aids dissolution; ethereal oxygen accepts H-bonds from |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | The |

| Esters | Ethyl Acetate | Low to Moderate | Often requires heating. Useful for extraction but poor for initial dissolution. |

| Hydrocarbons | Hexanes, Heptane, Toluene | Very Low | Anti-solvent. The compound will likely precipitate or oil out. Toluene may work at reflux temperatures.[1] |

| Aqueous | Water, PBS | Negligible (at pH < 8) | Requires basic pH (> pKa ~8.5) to form the soluble boronate anion ( |

The Boroxine Equilibrium Factor

-

Observation: You may observe variable solubility between batches.

-

Causality: Boronic acids spontaneously dehydrate to form boroxines (cyclic trimers) in solid state or non-polar solvents.[2]

-

Impact: Boroxines are generally more soluble in non-polar solvents (like Toluene/DCM) than the free acid but less soluble in water.

-

Resolution: Adding a Lewis base (water, hydroxide, or fluoride) shifts the equilibrium back to the monomeric boronic acid species.

Experimental Workflows

Workflow A: Solubility Determination Decision Tree

This logic gate ensures you do not waste valuable material on visual estimates.

Figure 1: Decision tree for determining the solubility limit of lipophilic boronic acids.

Workflow B: Suzuki-Miyaura Solvent Selection

Selecting the right solvent system based on the solubility of the (3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid.

Figure 2: Solvent system selection guide for Suzuki Couplings using lipophilic boronic acids.

Detailed Experimental Protocols

Protocol 1: Gravimetric Solubility Determination

Use this method when you need a functional solubility value for process development.

Materials:

-

Compound: (3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid (approx. 50 mg).

-

Solvent of choice (HPLC grade).

-

0.45 µm Syringe Filter (PTFE or Nylon).

-

Analytical Balance (0.01 mg precision).

Procedure:

-

Saturation: Weigh ~20 mg of the compound into a 1.5 mL HPLC vial.

-

Addition: Add 200 µL of the target solvent. Cap and vortex vigorously for 2 minutes.

-

Equilibration: If the solid dissolves completely, add more solid until a visible precipitate persists. Shake/stir at 25°C for 24 hours to ensure equilibrium (monomer/boroxine balance).

-

Filtration: Filter the supernatant using a pre-warmed syringe filter into a pre-weighed vial (

). -

Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.

-

Weighing: Weigh the vial containing the dried residue (

). -

Calculation:

Protocol 2: Handling "Oiling Out" in Reactions

Problem: The lipophilic tail causes the compound to form a gummy oil in aqueous/organic mixtures, halting the reaction.

Corrective Action:

-

Pre-dissolution: Dissolve the boronic acid in the minimal amount of THF or DMSO (approx. 3-5 volumes) before adding to the reaction vessel.

-

Slow Addition: Add this solution dropwise to the stirring mixture of catalyst, base, and aryl halide.

-

Surfactant Addition: For water-rich systems, add 1-2 mol% TPGS-750-M or SDS to micellize the lipophilic boronic acid.

Mechanistic & Storage Insights

The Role of the Trifluoromethoxy Group (-OCF3)

The

-

Effect: This drastically reduces water solubility compared to standard phenylboronic acid.

-

Benefit: It improves cell permeability in the final drug molecule but necessitates the use of higher-boiling ethers (Dioxane, Diglyme) or dipolar aprotic solvents during synthesis.

Storage Recommendations

-

Temperature: 2–8°C.[3]

-

Atmosphere: Store under Argon or Nitrogen.

-

Humidity: Critical. Keep strictly dry. Moisture promotes protodeboronation (cleavage of the C-B bond) over long periods, although the electron-withdrawing nature of the

group offers some stabilization compared to electron-rich boronic acids.

References

-

Leszczyński, P., et al. (2020).[4] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.

-

Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews.

-

PubChem Compound Summary. (2025). 4-(Trifluoromethoxy)phenylboronic acid (Analogous Data). National Center for Biotechnology Information.

-

Adamczyk-Woźniak, A., et al. (2021).[5][6] (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 849062-03-9|(4-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 4. d-nb.info [d-nb.info]

- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DSpace [kuscholarworks.ku.edu]

Technical Guide: Trifluoromethoxy-Containing Boronic Acids in Drug Discovery

[1]

Executive Summary: The "Super-Ether" Advantage

The trifluoromethoxy group (

For the synthetic chemist, trifluoromethoxy-containing boronic acids represent the primary vehicle for installing this moiety via Suzuki-Miyaura cross-coupling.[1] However, these reagents possess distinct reactivities and stability profiles that require specialized handling. This guide details the structural rationale for using

Key Physicochemical Differentiators

| Property | Methoxy ( | Trifluoromethoxy ( | Impact on Drug Design |

| Hammett | -0.27 (Donor) | +0.35 (Withdrawing) | Deactivates metabolic hot spots; modulates pKa.[1] |

| Lipophilicity ( | -0.02 | +1.04 | Significant boost in membrane permeability.[1] |

| Conformation | Coplanar ( | Orthogonal ( | Forces distinct binding vector; disrupts planarity. |

| Metabolic Stability | Low (O-demethylation) | High | Blocks CYP450 oxidative metabolism.[1] |

Structural & Mechanistic Analysis

The Orthogonal Conformation Effect

Unlike the methoxy group, which adopts a coplanar conformation with the aromatic ring to maximize

-

Mechanism: The high electronegativity of the three fluorine atoms lowers the energy of the oxygen lone pair, reducing its ability to donate into the aromatic

-system. -

Hyperconjugation: A strong negative hyperconjugation interaction (

) locks the -

Consequence: This "orthogonal" shape allows

to occupy distinct hydrophobic pockets that flat

Caption: Comparative structural analysis showing the electronic origins of the orthogonal -OCF3 conformation versus the coplanar -OCH3 group.

Synthetic Strategies for Boronic Acid Precursors[1][2][3][4][5]

Synthesizing trifluoromethoxy-phenylboronic acids requires navigating the stability of the

Route A: Cryogenic Lithiation-Borylation (Standard)

The most reliable method involves Lithium-Halogen Exchange (Li-HE) of commercially available bromo-(trifluoromethoxy)benzenes.[1]

-

Critical Control Point: Temperature must be maintained at -78 °C . Higher temperatures (

) risk benzyne formation or scrambling.[1] -

Electrophile: Triisopropyl borate (

) is preferred over Trimethyl borate (

Route B: Iridium-Catalyzed C-H Borylation

For substrates where halogen precursors are unavailable, Ir-catalyzed C-H borylation is effective.[1]

-

Regioselectivity: The

group is sterically demanding (similar to an isopropyl group).

Caption: Dual synthetic pathways for accessing OCF3-boronic acids. Route A is preferred for specific isomers; Route B for late-stage functionalization.[1]

Experimental Protocols

Protocol 1: Synthesis of 4-(Trifluoromethoxy)phenylboronic Acid

Self-Validating Step: The formation of a white precipitate upon acidification indicates successful boronic acid generation. Lack of precipitate suggests protodeboronation or incomplete hydrolysis.

Reagents:

-

1-Bromo-4-(trifluoromethoxy)benzene (1.0 equiv)[1]

-

n-Butyllithium (1.1 equiv, 2.5 M in hexanes)[1]

-

Triisopropyl borate (1.2 equiv)

-

THF (anhydrous, 0.2 M concentration)

-

2M HCl (aq)

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add 1-bromo-4-(trifluoromethoxy)benzene and anhydrous THF. Cool to -78 °C (dry ice/acetone bath).

-

Lithiation: Add n-BuLi dropwise over 20 minutes. Crucial: Maintain internal temperature below -70 °C to prevent benzyne elimination.[1] Stir for 1 hour at -78 °C.

-

Borylation: Add Triisopropyl borate dropwise. The solution may become viscous. Stir for 30 mins at -78 °C, then remove the cooling bath and allow to warm to room temperature (RT) over 2 hours.

-

Hydrolysis: Quench with 2M HCl until pH ~1. Stir vigorously for 30 minutes.

-

Isolation: Extract with diethyl ether (3x). Wash combined organics with brine, dry over

, and concentrate.[3] Recrystallize from hexane/ethyl acetate to yield white needles.

Protocol 2: Suzuki-Miyaura Coupling with "Slow Release"

Electron-deficient boronic acids (like

Reagents:

-

Aryl Halide (1.0 equiv)

-

4-(Trifluoromethoxy)phenylboronic acid (1.5 equiv)[1]

- (2 mol%) / SPhos (4 mol%)

- (3.0 equiv)

-

Solvent: Toluene/Water (10:1)

Procedure:

-

Charge a vial with Aryl Halide, Pd catalyst, Ligand, and Base.

-

Add solvent and heat to 80 °C.

-

Technique: Dissolve the Boronic Acid in a minimal amount of solvent and add it dropwise over 1 hour (via syringe pump) to the hot reaction mixture.

-

Why? This keeps the concentration of free boronic acid low, favoring the Transmetalation rate (

) over the Protodeboronation rate (

-

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Low Yield (Protodeboronation) | Electron-deficient ring destabilizes C-B bond.[1] | Use MIDA boronates or Potassium Trifluoroborates ( |

| Homocoupling (Ar-Ar) | Oxidative coupling of boronic acid.[1] | Degas solvents thoroughly; Avoid excess |

| Incomplete Conversion | Steric bulk of | Switch to Buchwald G3 precatalysts (e.g., XPhos Pd G3) or raise temp to 100°C. |

Visualization: The Protodeboronation Trap

The diagram below illustrates the competition between the productive catalytic cycle and the destructive protodeboronation pathway common to fluoro-alkoxy boronic acids.

Caption: The "Slow Release" strategy aims to minimize the concentration of free Boronic Acid, thereby suppressing the red dashed Protodeboronation pathway.

References

-

Physicochemical Properties of the Trifluoromethoxy Group

- Title: The Trifluoromethoxy Group: A Pharmacophore with Unique Properties.

- Source:Journal of Medicinal Chemistry.

-

URL:[Link]

-

Iridium-Catalyzed Boryl

-

Synthesis of Trifluoromethoxy-Phenylboronic Acids

-

Protodeboron

-

General Lithiation-Boryl

Sources

- 1. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 2. investigacion.unirioja.es [investigacion.unirioja.es]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]

- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Technical Guide: Discovery and Characterization of Novel Phenylboronic Acid Derivatives

Introduction: The Boron Renaissance in Therapeutics

Phenylboronic acid (PBA) derivatives have transcended their traditional role as transient synthetic intermediates to become pivotal pharmacophores in modern drug discovery.[1] Beyond their established utility in Suzuki-Miyaura cross-couplings, PBAs are now central to the design of reversible covalent inhibitors (e.g., proteasome inhibitors like Bortezomib), glucose-responsive drug delivery systems , and activity-based sensing probes .

The unique Lewis acidity of the boron center allows for the reversible formation of boronate esters with 1,2-diols (such as those in serine proteases or carbohydrates). However, the successful translation of these molecules into clinical candidates requires a rigorous understanding of their electronic tunability , metabolic stability (specifically resistance to protodeboronation), and physicochemical characterization .

This guide outlines a high-fidelity workflow for the rational design, synthesis, and characterization of novel PBA derivatives, emphasizing protocols that ensure data integrity and reproducibility.

Rational Design: Tuning the Lewis Acid

The primary challenge in PBA design is optimizing the pKa of the boronic acid group. Unsubstituted PBA has a pKa of ~8.8, meaning it exists primarily in the neutral, trigonal planar form at physiological pH (7.4). For optimal diol binding (which favors the tetrahedral boronate anion), the pKa must be lowered.

Strategic Modifications

-

Electronic Tuning: Introduction of electron-withdrawing groups (EWGs) such as fluorine or nitro groups at the ortho or meta positions lowers the pKa, enhancing diol affinity at pH 7.4.

-

Intramolecular Coordination (Wulff-Type): Incorporating a pendant amine or oxygen donor (e.g., o-aminomethyl) creates a B-N dative bond, stabilizing the tetrahedral geometry and effectively lowering the operational pKa.

-

Metabolic Blocking: Substitution at the 2,6-positions prevents hydrolytic cleavage and retards protodeboronation, a major metabolic clearance pathway.

Synthetic Methodology: Accessing Sensitive Derivatives

Standard protocols often fail for electron-deficient or heteroaryl boronic acids due to rapid protodeboronation. The following protocol utilizes a mild, iridium-catalyzed C-H borylation, which is superior to traditional lithiation-borylation for sensitive substrates.

Protocol 1: Iridium-Catalyzed C-H Borylation of Arenes

Objective: Synthesis of 3-fluoro-5-(trifluoromethyl)phenylboronic acid pinacol ester (Precursor to active PBA).

Reagents:

-

Substrate: 1-fluoro-3-(trifluoromethyl)benzene (1.0 equiv)

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂, 0.55 equiv)

-

Catalyst: [Ir(OMe)(cod)]₂ (1.5 mol%)

-

Ligand: 4,4’-Di-tert-butyl-2,2’-bipyridine (dtbpy, 3 mol%)

-

Solvent: Hexane (anhydrous)

Step-by-Step Procedure:

-

Glovebox Assembly: In a nitrogen-filled glovebox, charge a 20 mL scintillation vial with [Ir(OMe)(cod)]₂ (10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol).

-

Pre-catalyst Formation: Add 2 mL of hexane. The solution should turn deep brown/red, indicating active catalyst formation.

-

Reagent Addition: Add B₂pin₂ (140 mg, 0.55 mmol) followed by the arene substrate (1.0 mmol).

-

Reaction: Seal the vial with a PTFE-lined cap and heat at 80 °C for 16 hours.

-

Workup: Cool to room temperature. Pass the mixture through a short pad of silica gel (eluting with Et₂O) to remove the catalyst.

-

Purification: Concentrate in vacuo. Recrystallize from pentane/ethanol to yield the pinacol ester.

-

Hydrolysis (Deprotection): Treat the pinacol ester with NaIO₄ (3 equiv) in THF/H₂O (4:1) for 4 hours, followed by HCl (1M) hydrolysis to liberate the free boronic acid.

Critical Control: Monitor the reaction by GC-MS. The appearance of a peak corresponding to the protodeboronated arene indicates catalyst decomposition or excessive temperature.

Characterization: The Triad of Validation

Characterizing PBAs requires distinguishing between the free acid (trigonal), the boronate anion (tetrahedral), and the boroxine (anhydride trimer).

A. 11B NMR Spectroscopy (The Gold Standard)

Boron-11 NMR is the definitive tool for assessing hybridization state.

-

Trigonal (sp²): Broad signal, typically 25–35 ppm.

-

Tetrahedral (sp³): Sharp signal, typically 0–10 ppm.

Experimental Setup:

-

Solvent: D₂O with phosphate buffer (pH 7.4) or CD₃OD. Borosilicate glass tubes contribute a broad background signal (~0 ppm); use quartz NMR tubes for trace analysis or background subtraction.[2]

-

Standard: BF₃·OEt₂ (external reference, 0 ppm).

B. Stability Profiling: Protodeboronation Assay

Protocol:

-

Dissolve the PBA derivative (10 mM) in phosphate-buffered saline (PBS, pH 7.4) with 10% DMSO.

-

Incubate at 37 °C.

-

Aliquot at t=0, 1h, 6h, 24h.

-

Analyze by HPLC-UV (254 nm).

-

Calculation: Plot ln([PBA]/[PBA]₀) vs. time to determine the pseudo-first-order rate constant (

) and half-life (

Data Summary Table: Representative Characterization Data

| Derivative ID | Structure Type | pKa (Potentiometric) | 11B NMR Shift (pH 7.4) | t1/2 (PBS, 37°C) | Diol Binding (Ka, M⁻¹) |

| PBA-001 | Unsubstituted Phenyl | 8.8 | 29.5 ppm (Broad) | > 7 days | 15 (Glucose) |

| PBA-042 | 3-Fluoro-phenyl | 7.6 | 22.1 ppm (Broad) | 48 hours | 120 (Glucose) |

| PBA-089 | 2-Hydroxymethyl-phenyl (Benzoxaborole) | 7.2 | 8.5 ppm (Sharp) | > 14 days | 450 (Glucose) |

| PBA-105 | 2-Pyridyl | 4.2 | N/A (Unstable) | < 10 mins | N/A |

Note: PBA-105 demonstrates the "2-pyridyl instability" effect, where the nitrogen lone pair facilitates rapid C-B bond cleavage.

Functional Evaluation: ARS Displacement Assay

To quantify the binding affinity of novel PBAs to carbohydrates, the Alizarin Red S (ARS) displacement assay is the industry standard.

Mechanism: ARS binds to the boronic acid, forming a fluorescent complex. Addition of a competing diol (e.g., glucose) displaces ARS, causing a change in fluorescence/absorbance.

Workflow Diagram (Graphviz):

Caption: Schematic of the Alizarin Red S (ARS) competitive binding assay. The displacement of the dye by the sugar results in a measurable optical change.

Discovery Pipeline Visualization

The following diagram illustrates the iterative cycle of discovery, from computational design to lead optimization.

Caption: The iterative workflow for PBA derivative discovery, emphasizing the feedback loop between functional screening and rational design.

References

-

Synthesis of Phenylboronic Acids

- Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Source: MDPI (Molecules), 2020.

-

URL:[Link]

-

Characterization (11B NMR)

- Title: 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condens

- Source: ACS Omega, 2022.

-

URL:[Link]

-

Protodeboronation Mechanisms

- Title: Base-Catalyzed Aryl-B(OH)

- Source: Journal of the American Chemical Society, 2017.

-

URL:[Link]

-

Saccharide Sensing Applications

-

Drug Delivery Systems

Sources

Methodological & Application

use of (3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid in Suzuki-Miyaura coupling

Application Note: High-Efficiency Suzuki-Miyaura Coupling of (3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid

Executive Summary

This technical guide details the optimized protocols for utilizing (3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid (referred to herein as Reagent A ) in Suzuki-Miyaura cross-coupling reactions.

Reagent A is a high-value building block in medicinal chemistry, designed to install the 3-((4-(trifluoromethoxy)phenoxy)methyl)phenyl motif. This structural unit combines a flexible benzylic ether linker with a lipophilic, metabolically stable trifluoromethoxy (

This guide addresses specific challenges associated with this reagent, including solubility management due to the lipophilic tail and the prevention of protodeboronation.

Chemical Profile & Mechanistic Insights

Compound Structure & Properties

-

Systematic Name: (3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid

-

Core Motif: Meta-substituted phenylboronic acid.[1]

-

Functional Handle: Trifluoromethoxy (

) group (fluorine effect: -

Linker: Benzylic ether (

). -

Solubility: Low in water; High in THF, Dioxane, DMF, DMSO.

Mechanistic Considerations

The Suzuki-Miyaura coupling involves the reaction of Reagent A with an aryl/heteroaryl halide (

-

Transmetalation Efficiency: The benzylic ether oxygen can theoretically coordinate to Pd, potentially retarding the cycle if the catalyst is coordinatively unsaturated. Using bidentate ligands (e.g., dppf) or electron-rich bulky phosphines (e.g., SPhos, XPhos) mitigates this by out-competing the weak ether coordination.

-

Stability: The meta-position of the boronic acid relative to the benzylic ether makes this reagent relatively stable against protodeboronation compared to ortho-substituted variants. However, the benzylic ether linkage is sensitive to strong Lewis acids; thus, basic Suzuki conditions are ideal.

Optimized Reaction Protocols